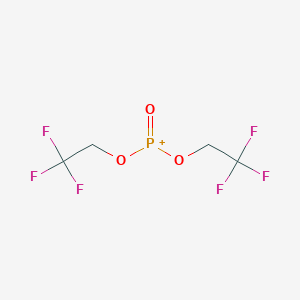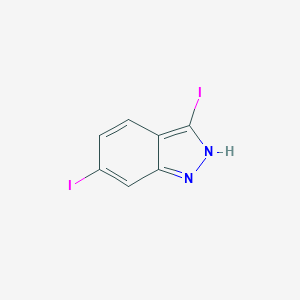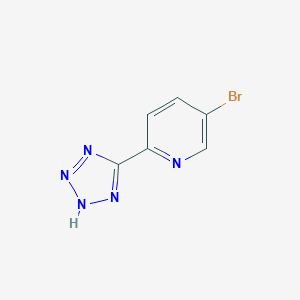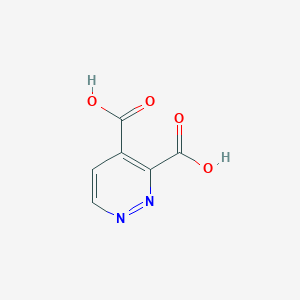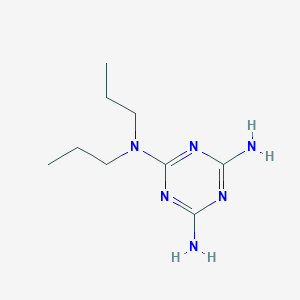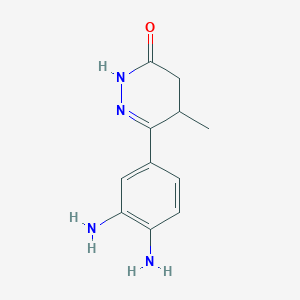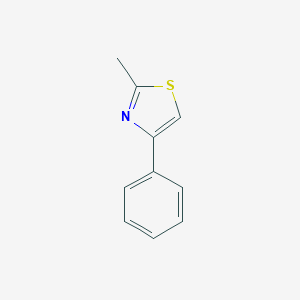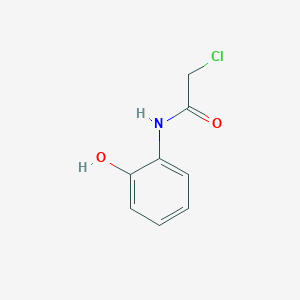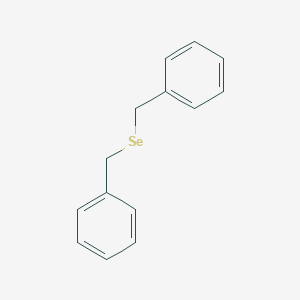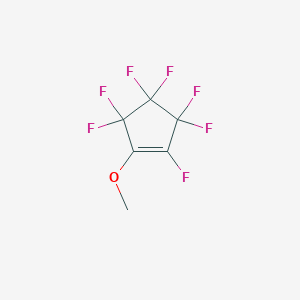
Tripropylene glycol monomethyl ether
描述
Tripropylene glycol monomethyl ether is an organic compound with the molecular formula C10H22O4. It is a type of glycol ether, which are compounds known for their solvent properties. This compound is often used in various industrial applications due to its unique chemical properties.
准备方法
The synthesis of Tripropylene glycol monomethyl ether typically involves the reaction of 1,2-epoxypropane with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation processes to obtain the desired product . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield.
化学反应分析
Tripropylene glycol monomethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tripropylene glycol monomethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of paints, coatings, and cleaning agents due to its solvent properties.
作用机制
The mechanism of action of Tripropylene glycol monomethyl ether involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in various applications .
相似化合物的比较
Tripropylene glycol monomethyl ether can be compared with other glycol ethers such as:
Dipropylene glycol monomethyl ether: Similar in structure but with different solvent properties.
This compound: Has a higher molecular weight and different applications.
1-(2-Methoxypropoxy)propan-2-ol: Similar in structure but with different reactivity and applications
These comparisons highlight the unique properties of this compound that make it suitable for specific industrial and research applications.
属性
CAS 编号 |
25498-49-1 |
|---|---|
分子式 |
C10H22O4 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3 |
InChI 键 |
GVZNXUAPPLHUOM-UHFFFAOYSA-N |
SMILES |
CC(CO)OCC(C)OCC(C)OC |
规范 SMILES |
CC(CO)OC(C)COC(C)COC |
沸点 |
468 °F at 760 mm Hg (USCG, 1999) 243 °C |
密度 |
0.965 (USCG, 1999) 0.97 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 |
闪点 |
232 °F (USCG, 1999) 121 °C c.c. |
熔点 |
-110 °F (USCG, 1999) -77.8 °C |
| 10213-77-1 25498-49-1 |
|
物理描述 |
Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999) COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |
Pictograms |
Irritant |
溶解度 |
Solubility in water: miscible |
同义词 |
PPG-3 methyl ether tripropylene glycol methyl ethe |
蒸汽密度 |
Relative vapor density (air = 1): 7.1 |
蒸汽压力 |
Vapor pressure, Pa at 20 °C: 3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


